Cas no 1806872-96-7 (Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate)

Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure incorporates multiple halogen substituents, enhancing reactivity and enabling selective functionalization in synthetic pathways. The bromo and trifluoromethyl groups provide versatile sites for cross-coupling reactions, while the difluoromethyl moiety contributes to metabolic stability and lipophilicity. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including potential enzyme inhibitors or fluorinated analogs. Its ester group further facilitates derivatization, making it a flexible building block for fine chemical synthesis. High purity and well-characterized properties ensure reproducibility in advanced applications.
Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate structure
1806872-96-7 structure
商品名:Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
CAS番号:1806872-96-7
MF:C10H7BrF5NO2
メガワット:348.064099550247
CID:4864846

Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
    • インチ: 1S/C10H7BrF5NO2/c1-19-6(18)2-4-7(10(14,15)16)5(11)3-17-8(4)9(12)13/h3,9H,2H2,1H3
    • InChIKey: PONTWYMHWCHHOO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(F)F)C(CC(=O)OC)=C1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 326
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029055665-1g
Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
1806872-96-7 97%
1g
$2,950.20 2022-03-31
Alichem
A029055665-250mg
Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
1806872-96-7 97%
250mg
$950.40 2022-03-31
Alichem
A029055665-500mg
Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate
1806872-96-7 97%
500mg
$1,711.50 2022-03-31

Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate 関連文献

Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報

Research Briefing on Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate (CAS: 1806872-96-7)

The compound Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate (CAS: 1806872-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated pyridine derivative is recognized for its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals. The unique combination of bromo, difluoromethyl, and trifluoromethyl substituents on the pyridine ring imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

Recent studies have focused on the synthetic utility of Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate in constructing complex heterocyclic systems. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its role as a precursor in the synthesis of potent kinase inhibitors, highlighting its versatility in medicinal chemistry. The compound's reactivity at the 5-bromo position allows for efficient cross-coupling reactions, enabling the introduction of diverse pharmacophores. Additionally, the electron-withdrawing effects of the fluorine substituents enhance the stability of the resulting intermediates, facilitating further functionalization.

In agrochemical research, this compound has shown promise as a building block for next-generation pesticides. A study published in Pest Management Science (2024) reported its incorporation into novel insecticidal agents targeting the GABA receptor. The difluoromethyl and trifluoromethyl groups were found to significantly improve the lipophilicity and metabolic stability of the final products, leading to enhanced field performance. Researchers noted that the methyl ester moiety provides a convenient handle for subsequent hydrolysis or transesterification, allowing for structural diversification during optimization studies.

From a synthetic chemistry perspective, the preparation of Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate has been optimized through recent methodological advances. A 2024 Organic Process Research & Development article detailed a scalable, transition-metal-free approach to its synthesis, achieving >90% yield with improved purity profiles. This development addresses previous challenges associated with the introduction of multiple fluorine-containing groups while maintaining regioselectivity. The availability of this compound in multi-gram quantities has accelerated its adoption across various research programs.

The pharmacological potential of derivatives stemming from this scaffold continues to expand. Current investigations (as of Q2 2024) are exploring its utility in developing covalent inhibitors for challenging therapeutic targets, including KRAS mutants and SARS-CoV-2 proteases. The electron-deficient nature of the pyridine core, combined with the strategic placement of fluorine atoms, appears to facilitate selective interactions with biological targets while maintaining favorable ADME properties. Several patent applications filed in early 2024 suggest growing commercial interest in this chemical space.

In conclusion, Methyl 5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate represents a versatile and increasingly important intermediate in both pharmaceutical and agrochemical research. Its unique structural features and demonstrated synthetic utility position it as a valuable tool for addressing current challenges in drug discovery and crop protection. Ongoing research is expected to further elucidate its full potential and may lead to the development of novel therapeutic agents and agricultural products in the coming years.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd